molecular formula C7H6N2O4 B14862831 3-Aminopyridine-2,6-dicarboxylic acid

3-Aminopyridine-2,6-dicarboxylic acid

Cat. No.: B14862831
M. Wt: 182.13 g/mol
InChI Key: CYQSWGHOSARVLX-UHFFFAOYSA-N
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Description

3-Aminopyridine-2,6-dicarboxylic acid is a pyridine derivative with significant importance in various scientific fields. This compound features a pyridine ring substituted with an amino group at the 3-position and carboxylic acid groups at the 2- and 6-positions. Pyridine derivatives are known for their diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the nitration of 3-aminopyridine, followed by reduction and subsequent carboxylation. Another method includes the direct carboxylation of 3-aminopyridine using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the carboxylation reactions, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds .

Scientific Research Applications

3-Aminopyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The carboxylic acid groups can chelate metal ions, affecting various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or the modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyridine-2,6-dicarboxylic acid
  • 2-Aminopyridine-3,5-dicarboxylic acid
  • 3-Aminopyridine-4,6-dicarboxylic acid

Uniqueness

3-Aminopyridine-2,6-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains .

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

3-aminopyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13)

InChI Key

CYQSWGHOSARVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)C(=O)O

Origin of Product

United States

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